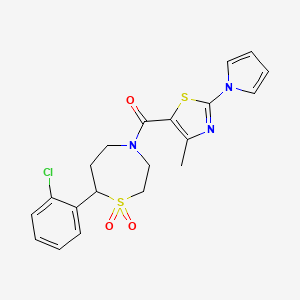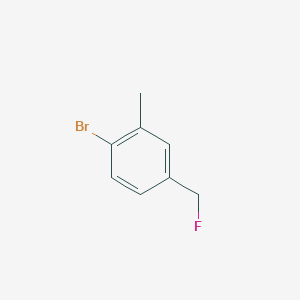
1-Bromo-4-(fluoromethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(fluoromethyl)-2-methylbenzene is a halogenated aromatic compound that has been studied for its potential use in various chemical syntheses and applications. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile synthon for further chemical transformations, particularly in the field of radiochemistry where it can be used to introduce fluorine-18, a positron-emitting radioisotope, into biologically active molecules for positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through various methods. One approach involves the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene by nucleophilic aromatic substitution reactions using n.c.a. [18F]fluoride. This method has been shown to achieve high radiochemical yields, making it suitable for 18F-arylation reactions . Additionally, the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue has been reported, providing new bifunctional labeling agents for PET imaging . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have also been studied, demonstrating the compound's utility in synthesizing six-membered heterocycles .
Molecular Structure Analysis
The molecular structure and conformation of bromo-substituted benzenes have been investigated using spectroscopic methods and density functional theory (DFT) calculations. Studies have shown that the presence of bromine and fluorine atoms significantly influences the geometry of the benzene ring and its vibrational modes . The molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene, a related compound, have been calculated and compared with experimental data, providing insights into the effects of halogen substitution on benzene derivatives .
Chemical Reactions Analysis
The chemical reactivity of this compound has been explored in the context of photodissociation and palladium-promoted cross-coupling reactions. Photofragment translational spectroscopy has been used to study the ultraviolet photodissociation of bromo-fluorobenzenes, revealing the energy distribution and substitution effects of the fluorine atom . Furthermore, palladium-catalyzed cross-coupling reactions with organostannanes have been employed to introduce fluorophenyl structures into functional molecules, highlighting the compound's potential in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and bromomethyl-substituted benzenes have been characterized through X-ray structure determinations and spectroscopic analyses. The crystal structures of various derivatives have been analyzed, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the compounds' stability and reactivity . The electronic properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT), providing a comprehensive understanding of the title compound's electronic structure .
Applications De Recherche Scientifique
Applications in Lithium-Ion Batteries
4-bromo-2-fluoromethoxybenzene, a compound related to 1-Bromo-4-(fluoromethyl)-2-methylbenzene, has been explored as a novel bifunctional electrolyte additive for lithium-ion batteries. This additive can electrochemically polymerize to form a protective film on the battery's anode, providing overcharge protection and enhancing thermal stability. It also contributes to reducing the flammability of the electrolyte, adding a layer of safety without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).
Role in Radiochemistry
1-bromo-4-[18F]fluorobenzene, which shares a structural resemblance with this compound, is significant in the field of radiochemistry, particularly for 18F-arylation reactions. It's utilized as a versatile synthon for preparing no-carrier-added versions of the compound, serving as a precursor for various metallo-organic or Pd-catalyzed coupling reactions. This versatility is crucial for advancing studies and applications in nuclear medicine and imaging (J. Ermert et al., 2004).
Importance in Organic Synthesis
The compound 2-Fluoro-4-bromobiphenyl, structurally related to this compound, plays a pivotal role as an intermediate in synthesizing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Despite its utility, the synthesis of this compound has faced challenges due to the high costs and potential hazards associated with commonly used reagents and methodologies. Hence, research continues to seek more practical, large-scale synthesis methods to broaden its applicability in medicinal chemistry (Yanan Qiu et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The specific targets of a compound depend on its chemical structure and properties. In general, halogenated organic compounds like “1-Bromo-4-(fluoromethyl)-2-methylbenzene” can interact with various proteins, enzymes, or receptors in the body, altering their function .
Mode of Action
The mode of action of a compound refers to how it affects its target. For instance, it might inhibit an enzyme, activate a receptor, or interfere with a biochemical pathway. The exact mode of action would depend on the specific target and the compound’s chemical properties .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. It could potentially interfere with a variety of biochemical processes, from metabolic pathways to signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it goes in the body, how it is broken down, and how it is removed. These properties are influenced by the compound’s chemical structure and can greatly affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might lead to changes in cell function, gene expression, or other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors like temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .
Propriétés
IUPAC Name |
1-bromo-4-(fluoromethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFIVFBJQCRHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)

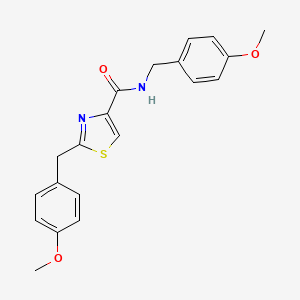

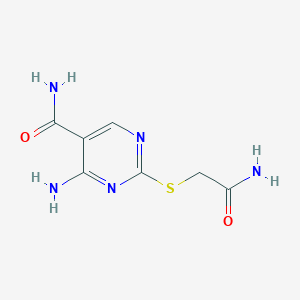

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)
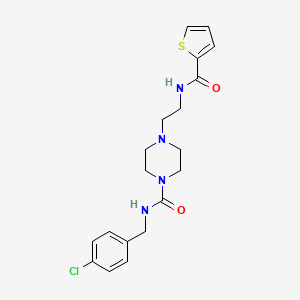
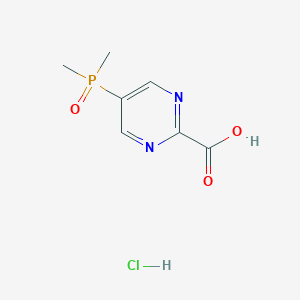
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)

